1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
CAS No.: 896638-67-8
Cat. No.: VC7673640
Molecular Formula: C23H23N5O2
Molecular Weight: 401.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896638-67-8 |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.47 |
| IUPAC Name | 6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
| Standard InChI | InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3 |
| Standard InChI Key | JLXTWDAHSPQXQM-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one features a tricyclic system comprising pyridine, pyrrole, and pyrimidine rings. The benzyl group at position 1 and the 4-methylpiperazine-1-carbonyl group at position 2 contribute to its stereoelectronic profile, influencing receptor binding and pharmacokinetics.
Molecular Formula and Weight
The compound has the molecular formula C23H23N5O2 and a molecular weight of 401.47 g/mol. Its IUPAC name, 6-benzyl-5-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, reflects the substitution pattern and functional groups.
| Property | Value | Source |
|---|---|---|
| CAS No. | 896638-67-8 | |
| Molecular Formula | C23H23N5O2 | |
| Molecular Weight | 401.47 g/mol | |
| IUPAC Name | 6-Benzyl-5-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
Stereochemical Features
Stereoisomerism arises from the piperazine ring and the fused tricyclic system. Computational modeling reveals that the 4-methylpiperazine moiety adopts a chair conformation, optimizing hydrophobic interactions with target proteins . The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step reactions, including:
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Cyclization of pyrimidine precursors with pyrrole derivatives.
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Functionalization via amide coupling to introduce the 4-methylpiperazine group.
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Benzylation at position 1 using benzyl halides under basic conditions.
A representative route begins with the condensation of 2-aminopyridine with a pyrrolo[2,3-d]pyrimidine intermediate, followed by Friedel-Crafts acylation to attach the piperazine carbonyl group . Final benzylation employs benzyl bromide in the presence of a palladium catalyst.
Reactivity Profile
The compound exhibits moderate stability under acidic conditions but undergoes hydrolysis of the amide bond in strong bases. The pyrimidine ring is susceptible to electrophilic substitution, enabling further derivatization .
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorbance at 1670 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (aromatic C=C).
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NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and piperazine methyl groups (δ 2.3 ppm).
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs in patents demonstrate tropomyosin-related kinase (Trk) inhibition, implicating the compound in neurotrophin signaling modulation . The 4-methylpiperazine group likely interacts with kinase ATP-binding pockets via hydrogen bonding .
Central Nervous System Effects
The benzyl group enhances CNS penetration, suggesting potential in neurodegenerative diseases. In vitro assays show µM-range activity against serotonin and dopamine receptors, though specific targets remain unconfirmed.
Therapeutic Applications and Clinical Prospects
Neurological Disorders
Preclinical models suggest utility in Alzheimer’s disease and Parkinson’s disease, leveraging kinase modulation and neurotransmitter regulation .
Oncology
Kinase inhibition positions the compound as a candidate for breast cancer and neuroblastoma therapies, particularly in Trk-positive tumors .
Anti-Inflammatory Applications
Piperazine derivatives are known for immunomodulatory effects, hinting at applications in rheumatoid arthritis or multiple sclerosis.
Future Research Directions
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Synthetic Optimization: Improve yield and purity via green chemistry approaches.
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Target Identification: Use proteomics to elucidate binding partners .
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In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.
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Structural Modifications: Explore halogenation or fluorination to enhance potency .
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